

Efficacy of Indoxacarb against insecticide-resistant strains of *Plutella xylostella*

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Compound of Interest

Compound Name: *Indoxacarb*
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Indoxacarb's Efficacy Against Resistant Diamondback Moth: A Comparative Analysis

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A Comprehensive guide for researchers and drug development professionals on the performance of **indoxacarb** in managing insecticide-resistant strains of the Diamondback Moth, *Plutella xylostella*. This report details comparative efficacy, mechanisms of resistance, and experimental validation protocols.

The diamondback moth, *Plutella xylostella*, presents a significant and persistent challenge to cruciferous crop production worldwide, largely due to its remarkable ability to develop resistance to a wide array of insecticides.^[1] **Indoxacarb**, an oxadiazine insecticide, functions as a voltage-dependent sodium channel blocker and has been a critical tool in managing this pest.^[2] However, the emergence of **indoxacarb**-resistant strains necessitates a thorough evaluation of its continued efficacy and a comparison with alternative control agents. This guide provides a detailed comparison of **indoxacarb**'s performance against resistant *P. xylostella*, supported by experimental data and protocols.

Comparative Efficacy of Indoxacarb

Recent studies indicate that the efficacy of **indoxacarb** can be compromised in regions with intensive insecticide use. A field-collected population of *P. xylostella* from Japan, for instance,

exhibited resistance to **indoxacarb** as part of a multi-resistance profile that also included emamectin benzoate, abamectin, and others.[3] Similarly, a study on a Brazilian field population showed an LC50 value of 6.9 mg/liter, which was significantly higher than a susceptible laboratory population with an LC50 of 3.7 mg/liter, indicating a developing resistance.[4]

In comparative field trials, **indoxacarb**'s performance has been evaluated alongside other insecticides. One study found that while **indoxacarb** was effective, other insecticides like tetraniiprole and emamectin benzoate showed a lower larval incidence of *P. xylostella*. Another study highlighted that chlorantraniliprole, cyantraniliprole, spinetoram, and spinosad provided longer residual control (up to 20 days) compared to **indoxacarb**, whose efficacy decreased over time.[5][6]

The following tables summarize the comparative toxicity and efficacy of **indoxacarb** and other insecticides against *P. xylostella*.

Table 1: Comparative Toxicity (LC50) of **Indoxacarb** and Alternative Insecticides against *Plutella xylostella*

Insecticide	Strain/Population	LC50 (mg/L)	Hours of Exposure	Bioassay Method	Reference
Indoxacarb	Resistant Field Population (FP)	6.9	48	Leaf-dip	[4]
Indoxacarb	Susceptible Lab Population (LP)	3.7	48	Leaf-dip	[4]
Indoxacarb	3rd Instar Larvae	4.82	Not Specified	Leaf-dip	[7]
Hexaflumuron	3rd Instar Larvae	1.48	Not Specified	Leaf-dip	[7]
Emamectin Benzoate	Resistant Field Population	>150-fold resistance vs susceptible strain	Not Specified	Insecticide Bioassays	[3]
Spinosad	Resistant Field Population	11-fold resistance vs susceptible strain	Not Specified	Not Specified	[8]
Chlorpyrifos	Resistant Field Population	331,100-fold resistance vs susceptible strain	Not Specified	Not Specified	[8]
Bifenthrin	Resistant Field Population	45,200-fold resistance vs susceptible strain	Not Specified	Not Specified	[8]

Table 2: Field Efficacy and Residual Activity of **Indoxacarb** and Other Insecticides

Insecticide	Efficacy Metric	Observation Period	Key Finding	Reference
Indoxacarb	Larval Incidence	Field Trial	Effective, but higher larval incidence than tetraniliprole and emamectin benzoate.	
Indoxacarb	Residual Control	Up to 20 days	Efficacy decreased over time.	[5]
Chlorantraniliprole	Residual Control	Up to 20 days	Consistently effective, 100% mortality.	
Cyantraniliprole	Residual Control	Up to 20 days	Consistently effective, 100% mortality.	
Spinetoram	Residual Control	Up to 20 days	Consistently effective, 100% mortality.	
Spinosad	Residual Control	Up to 20 days	Consistently effective, 100% mortality.	[6]

Mechanisms of Resistance to Indoxacarb

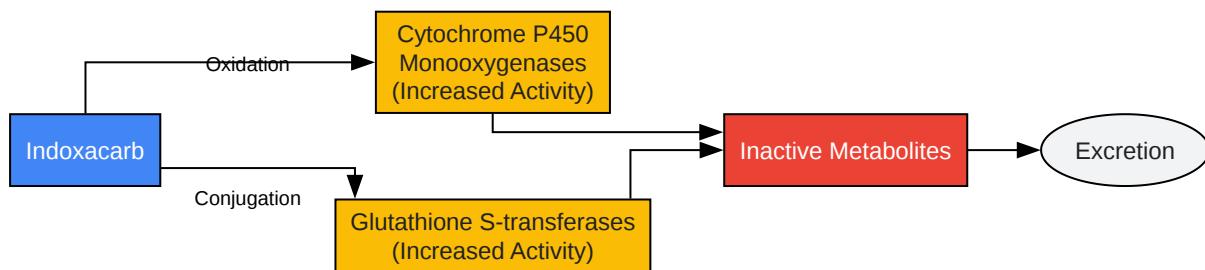
The primary mechanism of resistance to **indoxacarb** in *P. xylostella* is enhanced metabolic detoxification.^[1] Studies have identified increased activity of two key enzyme families:

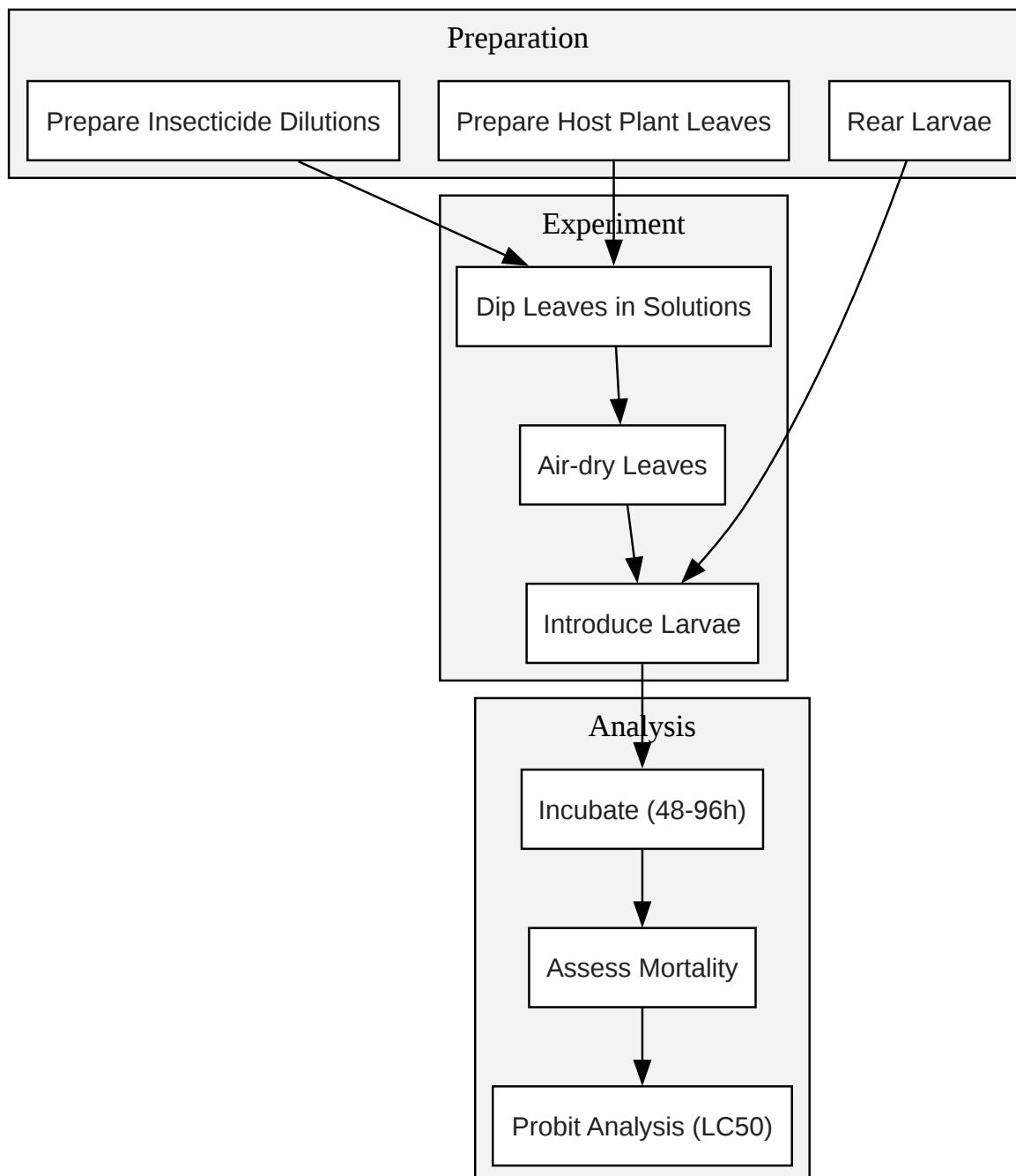
- Glutathione S-transferases (GSTs): A 5.8-fold increase in GST activity was observed in an **indoxacarb**-resistant strain.^[2]

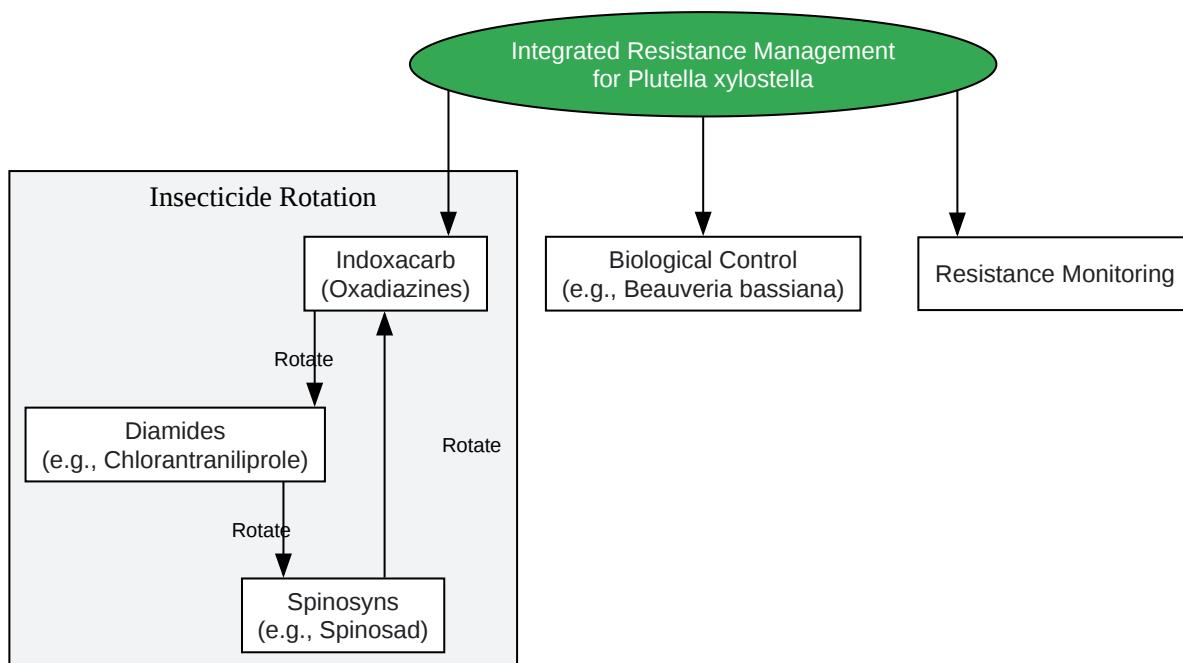
- Cytochrome P450 monooxygenases (P450s): A 6.8-fold increase in P450 activity was noted in the same resistant strain.[2] The involvement of P450s is further supported by synergism tests where piperonyl butoxide (PBO), a P450 inhibitor, significantly increased the toxicity of **indoxacarb** to resistant larvae.[2][3]

Some resistant strains also exhibit cross-resistance to other insecticides, including metaflumizone, beta-cypermethrin, and chlорfenapyr.[2] However, no cross-resistance was observed with cyantraniliprole, chlorantraniliprole, abamectin, chlorfluazuron, spinosad, and diafenthhiuron in the studied strain.[2]

Below is a diagram illustrating the proposed mechanism of **indoxacarb** detoxification in resistant *P. xylostella*.





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